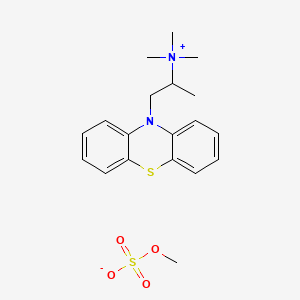

Thiazinamium metilsulfate

Description

Historical Trajectory and Initial Research Classification of Phenothiazine (B1677639) Derivatives

The story of Thiazinamium (B1212724) metilsulfate begins with the broader class of compounds to which it belongs: the phenothiazines.

Phenothiazine, an organic compound with the formula S(C₆H₄)₂NH, was first synthesized in 1883. wikipedia.org Initially, it was used as an insecticide and an anthelmintic for livestock. wikipedia.orgvedantu.com However, the therapeutic potential of its derivatives soon became a major focus of scientific inquiry. In the 1940s, researchers at Rhône-Poulenc laboratories in France began synthesizing various phenothiazine derivatives. wikipedia.org This work led to the development of compounds like promethazine (B1679618), which, while ineffective against infective organisms, demonstrated significant antihistamine activity with a strong sedative effect. wikipedia.orginhn.org This pioneering research paved the way for the synthesis of other derivatives, including Thiazinamium metilsulfate.

This compound, a phenothiazine derivative, garnered early academic interest for its dual antihistaminic and anticholinergic properties. researchgate.netjuniperpublishers.com Antihistamines work by blocking the effects of histamine (B1213489), a substance involved in allergic reactions. Anticholinergic agents, on the other hand, block the action of acetylcholine (B1216132), a neurotransmitter, which can lead to various effects, including reduced muscle spasms and decreased secretions. The combination of these properties in a single molecule made this compound a subject of study for conditions where both histamine and acetylcholine play a role. researchgate.netrti.org Research has shown that Thiazinamium chloride, a salt of thiazinamium, stimulates phosphatidylcholine secretion in rat type II pneumocytes, an effect also observed with other H-1 antagonist antihistamines like promethazine and pyrilamine. nih.gov

The naming of pharmaceutical substances is crucial for clear communication and safety. The World Health Organization (WHO) oversees the selection of International Nonproprietary Names (INN), which are unique, globally recognized names for pharmaceutical substances. who.intwho.int The INN system often uses common "stems" to group drugs with similar structures or mechanisms of action. nih.govacs.org For phenothiazine derivatives, the suffix "-azine" is common, although it is also used in other pharmacological classes. prescrire.org The name "this compound" itself provides clues to its chemical nature, indicating a thiazin-containing structure and the presence of a methyl sulfate (B86663) group. rsc.org This systematic nomenclature helps researchers and healthcare professionals to categorize and understand the relationships between different compounds. who.intwho.int

Early Academic Interest in Anticholinergic and Antihistaminic Properties

Structural Classification within Quaternary Ammonium (B1175870) Compounds

A key feature of this compound is its classification as a quaternary ammonium compound. nih.govwikimedia.org

Rationale for Continued Academic Investigation

The unique combination of a phenothiazine core, dual pharmacological activity, and a quaternary ammonium structure provides a compelling rationale for the continued academic investigation of this compound. Further research can elucidate the structure-activity relationships that govern its antihistaminic and anticholinergic effects. Understanding the metabolic pathways and the impact of the quaternary amine on its absorption and distribution is also of interest. nih.gov Moreover, studying compounds like this compound contributes to the broader understanding of how chemical modifications, such as the introduction of a permanent charge, can be used to modulate the properties of therapeutic agents.

Compound Information Table

| Compound Name | Chemical Formula | Class | Key Properties |

| This compound | C₁₉H₂₆N₂O₄S₂ | Phenothiazine derivative, Quaternary ammonium compound | Antihistaminic, Anticholinergic researchgate.netjuniperpublishers.com |

| Phenothiazine | S(C₆H₄)₂NH | Heterocyclic compound | Parent compound for a class of drugs wikipedia.org |

| Promethazine | C₁₇H₂₀N₂S | Phenothiazine derivative | Antihistamine, Sedative wikipedia.orginhn.org |

| Acetylcholine | C₇H₁₆NO₂⁺ | Neurotransmitter | Plays a role in the nervous system |

| Histamine | C₅H₉N₃ | Biogenic amine | Involved in immune responses |

| Pyrilamine | C₁₇H₂₃N₃O | Antihistamine | H-1 antagonist nih.gov |

Research Findings on this compound

| Research Area | Key Findings |

| Pharmacological Properties | Exhibits both antihistaminic and anticholinergic activities. researchgate.netjuniperpublishers.com |

| Metabolism | Undergoes significant first-pass metabolism in the liver after oral administration. nih.govscispace.com |

| Bioavailability | Shows low bioavailability when administered orally. nih.gov |

| Cellular Effects | Stimulates phosphatidylcholine secretion in rat lung cells. nih.gov |

| Analytical Methods | Capillary zone electrophoresis methods have been developed for its determination in pharmaceutical formulations and biological samples. researchgate.netnih.gov |

Gaps in Comprehensive Research Data

Despite its established use, significant gaps in the comprehensive research data for this compound have been noted, particularly concerning its analytical chemistry. A notable deficiency identified in the scientific literature is the lack of extensive chromatographic data for its determination in pharmaceutical formulations. nih.govresearchgate.netsigmaaldrich.com This scarcity of validated analytical methods prompted researchers to develop new, reliable techniques to ensure quality control and facilitate further studies. nih.govsigmaaldrich.com The need for such methods was crucial for routine analysis and for investigating the stability of the compound in pharmaceutical preparations, such as solutions for injection. nih.govresearchgate.net

Relevance as a Model Compound for Analytical Method Development

This compound has proven to be a relevant model compound for the development and validation of various analytical methods. Its nature as a quaternary ammonium compound makes it a suitable candidate for establishing analytical procedures that can be applied to other substances in the same chemical class. researchgate.net Researchers have successfully developed and validated several sophisticated analytical techniques for its quantification.

These methods include High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE), which are instrumental for its determination in pharmaceutical dosage forms and biological fluids. nih.govresearchgate.netnih.gov For instance, a validated HPLC method was developed for its rapid and sensitive quantitative estimation in pharmaceutical dosage forms, addressing the previous lack of chromatographic data. nih.govresearchgate.net Similarly, CZE methods have been established for the analysis of this compound, often in conjunction with other phenothiazines like promazine (B1679182) and promethazine, demonstrating its utility in multi-component analysis. researchgate.net The development of these methods highlights the compound's role in advancing analytical methodologies for complex molecules.

Developed Analytical Methods for this compound

| Analytical Technique | Matrix/Application | Key Findings/Method Parameters | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Pharmaceutical Dosage Forms (injections) | Reversed-phase C18 column, UV detection at 254 nm. The method is rapid, sensitive, and validated for linearity, precision, and accuracy. | nih.govresearchgate.net |

| Gas Chromatography (GC) | Plasma and Urine | Based on ion-pair extraction with iodide followed by GC with an alkali flame ionization detector. Detection limit of 2 ng/ml. | researchgate.net |

| Capillary Zone Electrophoresis (CZE) | Pharmaceutical Formulations | Allows separation of thiazinamium, promazine, and promethazine in 5 minutes with a detection limit of 2.8 μg/ml for thiazinamium. | researchgate.net |

| Capillary Zone Electrophoresis (CZE) with Field-Amplified Sample Injection (FASI) | Human Urine | Combines Solid-Phase Extraction (SPE) and FASI-CZE-UV for low detection limits (2 to 5 ng/mL) and high sensitivity for determining phenothiazines. | nih.gov |

Utility in Pharmacokinetic and Mechanistic Studies in Preclinical Models

This compound has been utilized in preclinical studies to investigate its pharmacokinetic profile and mechanism of action. As a quaternary ammonium salt, it is known to have poor systemic absorption, which makes it an attractive candidate for developing drugs intended for local application with minimized systemic side effects. wikipedia.org

Pharmacokinetic studies in both animals and humans have explored its bioavailability. nih.govnih.gov Research indicates that after oral administration, the bioavailability is relatively low, in the order of 10% compared to intramuscular injection. nih.gov This is largely attributed to significant first-pass metabolism in the liver. nih.gov Studies have also revealed substantial interindividual and intraindividual variations in its bioavailability. nih.gov The development of sensitive analytical methods for its detection in plasma and urine has been crucial for conducting these pharmacokinetic evaluations. researchgate.net In animal models, thiazinamium chloride, a related salt, has been shown to possess bronchodilator and antiallergic activities, providing a basis for its mechanistic investigation in preclinical settings. wikipedia.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl sulfate;trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N2S.CH4O4S/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;1-5-6(2,3)4/h5-12,14H,13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIDQAVCCRUFGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871532 | |

| Record name | Thiazinamium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58-34-4 | |

| Record name | Thiazinamium methyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazinamium metilsulfate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazinamium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazinamium metilsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZINAMIUM METILSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA16WBX317 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Methodologies for Thiazinamium Metilsulfate Research

Chromatographic Techniques and Method Development

The development of robust chromatographic methods is fundamental for the accurate quantification of Thiazinamium (B1212724) metilsulfate in various contexts, including pharmaceutical preparations and stability research. nih.govresearchgate.netchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Research

Due to a lack of extensive chromatographic data for Thiazinamium metilsulfate, research has focused on establishing sensitive and rapid HPLC methods suitable for routine quantitative analysis. nih.govresearchgate.net

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation of a diverse range of compounds. moravek.com In the context of this compound analysis, RP-HPLC methods have been successfully developed. nih.govresearchgate.net This approach typically involves a non-polar stationary phase and a polar mobile phase. moravek.com For this compound, a C18-reversed phase system has proven effective. nih.govresearchgate.net The development of these methods aims to provide a reliable and efficient means for the quantitative estimation of the compound. researchgate.net

The composition of the mobile phase is a critical factor in achieving optimal separation in HPLC. researchgate.net For the analysis of this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water, in a 3:7 (v/v) ratio, has been utilized. nih.govresearchgate.net To enhance the chromatographic process for this quaternary ammonium (B1175870) compound, ion-pairing agents are employed. nih.govresearchgate.net Specifically, a combination of octanesulfonic acid sodium salt (20 mM) and N,N-dimethyloctylamine (20 mM) has been added to the mobile phase, which is then adjusted to a pH of 3. nih.govresearchgate.net This strategic optimization of the mobile phase is crucial for achieving the desired retention and separation of this compound. nih.govresearchgate.net

Table 1: Optimized Mobile Phase Composition for this compound Analysis

| Component | Concentration/Ratio | Purpose |

| Acetonitrile | 3 parts (v/v) | Organic modifier |

| Water | 7 parts (v/v) | Aqueous component |

| Octanesulfonic acid sodium salt | 20 mM | Ion-pairing agent |

| N,N-dimethyloctylamine | 20 mM | Ion-pairing agent |

| pH | 3 | To control ionization |

| This table summarizes the optimized mobile phase composition used in a validated HPLC method for the determination of this compound. nih.govresearchgate.net |

The choice of the column and its stationary phase is paramount in HPLC method development. For the analysis of this compound, a C18-reversed phase column has been the stationary phase of choice. nih.govresearchgate.net Specifically, a Licrocart column (LiChrospher 100 RP 18, 125 x 4 mm) has been successfully employed. nih.govresearchgate.net The C18 stationary phase, which consists of silica (B1680970) particles bonded with octadecylsilane, provides a non-polar surface that interacts with the analyte, allowing for effective separation in a reverse-phase system. moravek.com

Table 2: Column Specifications for this compound HPLC Analysis

| Parameter | Specification |

| Column Type | Licrocart |

| Stationary Phase | LiChrospher 100 RP 18 (C18) |

| Dimensions | 125 x 4 mm |

| This table details the specifications of the HPLC column used in the validated method for this compound analysis. nih.govresearchgate.net |

Accurate detection of the analyte as it elutes from the HPLC column is essential for quantification. For this compound, detection is performed using a UV spectrophotometer set at a wavelength of 254 nm. nih.govresearchgate.net This specific wavelength has been identified as optimal for monitoring the compound, ensuring a strong and consistent signal for reliable measurement. nih.govresearchgate.net In the validated method, propylparaben (B1679720) was used as an internal standard to further enhance the accuracy of quantification. nih.govresearchgate.net

A significant application of the developed HPLC method is in the investigation of the stability of this compound. nih.govresearchgate.net Stability-indicating analytical methods are crucial for ensuring the quality and safety of pharmaceutical products by quantifying the active ingredient in the presence of its degradation products. chromatographyonline.comtheamericanjournals.com The validated HPLC method for this compound is currently being used to study its stability in solutions for intramuscular injection, particularly in the presence of anti-oxidizing agents. nih.govresearchgate.net This research is vital for understanding how the compound behaves under various conditions and over time, which is a key aspect of pharmaceutical development. chromatographyonline.com

Detection Wavelength Optimization (e.g., UV 254 nm)

Capillary Electrophoresis (CE) and Related Techniques

Capillary electrophoresis stands out for its high efficiency, short analysis times, and minimal consumption of reagents and samples. diva-portal.org Its application to this compound research has been explored through different modalities, primarily Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).

CZE separates analytes based on their charge-to-mass ratio within a buffer-filled capillary under the influence of an electric field. bdn.go.th The development of robust CZE methods for this compound has involved the systematic optimization of several key parameters to achieve efficient and reproducible separations. researchgate.netrsc.org

The composition of the background electrolyte (BGE) is a critical factor in CZE separations. Research has shown that buffer pH, concentration, and the addition of organic modifiers significantly impact the analysis of this compound.

pH: The pH of the buffer affects the charge of the analyte and the electroosmotic flow (EOF), both of which are crucial for separation. For the analysis of Thiazinamium and other phenothiazines, alkaline pH values have been found to be effective. For instance, a buffer pH of 8.0 was used in the separation of Thiazinamium methylsulphate, promazine (B1679182) hydrochloride, and promethazine (B1679618) hydrochloride. researchgate.net In another study, a higher pH of 8.2 was optimal for separating five different phenothiazines, including this compound. nih.gov The use of alkaline conditions ensures that the analytes are appropriately charged for electrophoretic migration.

Concentration: Buffer concentration influences the ionic strength of the medium, which in turn affects electrophoretic mobility and Joule heating. diva-portal.org A study on three phenothiazines utilized a 100 mM Tris buffer. researchgate.net Another investigation employed a 150 mM Tris buffer for the separation of five phenothiazines. nih.gov Higher buffer concentrations can sometimes improve peak shape but may also lead to increased current and potential thermal issues if not properly managed.

Organic Solvent Percentage: The addition of organic solvents, such as acetonitrile, to the aqueous buffer can modify the viscosity of the medium and the solvation of the analytes, thereby influencing migration times and selectivity. In one method, 15% acetonitrile was incorporated into the buffer to optimize the separation of Thiazinamium and two other phenothiazines. researchgate.net A higher percentage of 25% acetonitrile was used in another study to achieve the desired separation of five phenothiazines. nih.gov

The following table summarizes the optimized buffer parameters from different studies:

| Analyte(s) | Buffer System | pH | Concentration | Organic Solvent | Source |

| Thiazinamium methylsulphate, Promazine HCl, Promethazine HCl | Tris | 8.0 | 100 mM | 15% Acetonitrile | researchgate.net |

| This compound, 4 other phenothiazines | Tris | 8.2 | 150 mM | 25% Acetonitrile | nih.gov |

Temperature and applied voltage are instrumental parameters that directly control the speed and efficiency of CZE separations. usp.orgpan.olsztyn.pl

Capillary Temperature: Temperature affects the viscosity of the buffer and, consequently, the migration velocity of the analytes. usp.org Maintaining a constant and optimized temperature is crucial for reproducible results. In studies involving this compound, a capillary temperature of 25 °C has been consistently used to ensure stable separation conditions. researchgate.netnih.gov

Applied Voltage: The applied voltage is the driving force of the separation; higher voltages generally lead to shorter analysis times. usp.org However, excessive voltage can cause Joule heating, leading to band broadening. usp.org For the analysis of Thiazinamium, voltages have been optimized to achieve a balance between speed and resolution. A voltage of 30 kV was found to be optimal for a 5.0-minute separation of three phenothiazines. researchgate.net In a different application, a voltage of 20 kV was employed for the analysis of five phenothiazines. nih.gov

Optimized temperature and voltage settings from published research are presented below:

| Analyte(s) | Capillary Temperature (°C) | Applied Voltage (kV) | Source |

| Thiazinamium methylsulphate, Promazine HCl, Promethazine HCl | 25 | 30 | researchgate.net |

| This compound, 4 other phenothiazines | 25 | 20 | nih.gov |

To efficiently optimize the multiple parameters influencing CZE separations, multivariate optimization techniques, such as experimental designs, have been employed. researchgate.net This approach allows for the simultaneous investigation of several factors and their interactions, leading to the identification of the true optimal conditions with a reduced number of experiments compared to traditional univariate methods. chromatographyonline.comscielo.br

In the development of a CZE method for Thiazinamium methylsulphate, promazine hydrochloride, and promethazine hydrochloride, experimental designs were used to study the influence of buffer pH and concentration, acetonitrile percentage, capillary temperature, and applied voltage to achieve the highest separation efficiency. researchgate.net Similarly, for the analysis of five phenothiazines in human urine, a multivariate approach was applied for the first time to optimize parameters affecting a preconcentration technique used in conjunction with CZE, highlighting the significant interactions among variables. nih.gov The use of response surface methodologies and designs like Central Composite or Box-Behnken can effectively model the system and find the optimal analytical conditions. chromatographyonline.commdpi.com

The use of an internal standard (IS) is a common practice in quantitative analysis to improve the precision and accuracy of the method by correcting for variations in sample injection and other experimental conditions. researchgate.net An ideal internal standard should be a compound that is not present in the sample, is well-resolved from the analytes, and has similar chemical and physical properties to the analytes. sepscience.combioanalysis-zone.com

In the CZE analysis of this compound and other phenothiazines, Naphazoline hydrochloride has been successfully used as an internal standard. nih.gov The selection of a suitable IS is crucial for achieving acceptable precision, with one study reporting a relative standard deviation (R.S.D.) of 5.3% when using an internal standard method. researchgate.net The IS must not interact with the analyte or be a decomposition product of the compounds being analyzed. nih.gov

| Analytical Method | Internal Standard Used | Source |

| CZE for 5 phenothiazines in human urine | Naphazoline hydrochloride | nih.gov |

| CZE for 3 phenothiazines in pharmaceutical formulations | Internal Standard Method (specific IS not named in abstract) | researchgate.net |

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both neutral and charged analytes. bdn.go.th This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudostationary phase. asdlib.orgscitechnol.com Analytes partition between the aqueous buffer and the micelles, and this differential partitioning, combined with electrophoretic mobility, enables separation. scitechnol.com

Research has demonstrated the utility of MEKC for the separation of phenothiazines. researchgate.net The optimization of MEKC methods involves considering factors such as the type and concentration of the surfactant, buffer pH, and the addition of organic modifiers. nih.govmdpi.com The temperature and applied voltage also play a significant role in the separation efficiency. scitechnol.com MEKC provides an alternative and powerful tool for the analysis of complex mixtures containing compounds like this compound.

Enhancements in CE Sensitivity for Research Applications

Field-Amplified Sample Injection (FASI)

Thin-Layer Chromatography (TLC) Research

Thin-Layer Chromatography (TLC) remains a valuable tool in pharmaceutical analysis for its simplicity, speed, and versatility in separating chemical substances. sorbtech.comsilicycle.com

In contrast to normal-phase chromatography, which uses a polar stationary phase and a less polar mobile phase, Reversed-Phase TLC (RP-TLC) employs a nonpolar stationary phase (typically silica gel chemically modified with alkyl chains like C8 or C18) and a polar mobile phase. silicycle.comrsc.org This configuration is particularly advantageous for the separation of water-soluble polar drugs, weak acids, and weak bases. analyticaltoxicology.com The retention mechanism is based on hydrophobic interactions between the analytes and the nonpolar stationary phase.

Thiazinamium is a chiral compound, making the separation of its enantiomers a critical aspect of its analysis. TLC can be adapted for enantioselective separations through the use of chiral selectors. These selectors can be incorporated into the stationary phase or, more commonly, used as additives in the mobile phase. analyticaltoxicology.comnih.gov

A versatile approach for separating enantiomeric drugs via RP-TLC involves using chiral selectors like cyclodextrins or bovine serum albumin (BSA) as mobile-phase additives. analyticaltoxicology.com

Cyclodextrins: These are chiral, cyclic oligosaccharides that can form diastereomeric inclusion complexes with guest molecules. The differing stability of the complexes formed with each enantiomer allows for their separation. mdpi.comnih.gov Research has demonstrated the successful chiral separation of various drugs, such as Indapamide, by adding β-cyclodextrin to the mobile phase or incorporating it into the TLC plate slurry. orientjchem.org

Bovine Serum Albumin (BSA): BSA is a protein with multiple chiral binding sites, making it an effective chiral selector for a wide range of drug enantiomers. mdpi.com It has been used as a run buffer additive in affinity capillary electrophoresis for chiral separations and can be immobilized on surfaces for chromatographic applications. nih.govrsc.org

Although direct application of these chiral selectors for the TLC separation of this compound enantiomers has not been documented, the principles are well-established. The methodology would involve developing an RP-TLC system and introducing a chiral selector like β-cyclodextrin or BSA into the mobile phase to induce separation between the thiazinamium enantiomers.

High-Performance TLC (HPTLC) for Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers enhanced separation efficiency and quantification capabilities. nih.govasiapharmaceutics.info It is a robust, rapid, and cost-effective tool for the quantitative analysis of various compounds, including pharmaceuticals. nih.gov The key advantages of HPTLC include the use of high-quality plates with smaller particle sizes for better resolution, automated sample application for precision, and advanced detection methods. nih.govasiapharmaceutics.info

While specific HPTLC methods dedicated solely to this compound are not extensively detailed in the provided search results, the principles of HPTLC make it a suitable technique for its analysis. HPTLC can effectively separate complex mixtures and provide accurate quantitative data, making it a valuable tool in pharmaceutical quality control. nih.govnih.gov The technique's flexibility allows for the analysis of multiple samples simultaneously, which can significantly speed up routine testing. researchgate.net

Table 1: General Parameters for HPTLC Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | High-quality TLC plates with fine particle sizes (e.g., silica gel 60 F254). nih.gov |

| Mobile Phase | A mixture of solvents optimized for the separation of the target analyte. |

| Sample Application | Automated application of bands for better precision and accuracy. asiapharmaceutics.info |

| Development | Ascending or horizontal development in a saturated chamber. |

| Densitometric Scanning | Quantification of the separated spots by measuring their absorbance or fluorescence. |

Spectroscopic and Electrochemical Methods

A variety of spectroscopic and electrochemical methods have been developed for the determination of this compound and other phenothiazine (B1677639) derivatives. These methods offer alternatives to chromatographic techniques and are often valued for their simplicity, speed, and sensitivity.

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis region. ijprajournal.cominnovareacademics.in For this compound, detection is often carried out at a specific wavelength, such as 254 nm or 275 nm, where the compound exhibits significant absorbance. nih.govgoogle.com

Derivative spectrophotometry, an enhancement of conventional UV-Vis spectroscopy, involves calculating the derivative of the absorption spectrum. ijprajournal.com This technique can help to resolve overlapping peaks in a mixture, thereby increasing the specificity of the analysis. ijprajournal.cominnovareacademics.in While direct applications to this compound were not found, its utility for analyzing phenothiazines in complex matrices is well-established. globalscientificjournal.com

Chemiluminescence (CL) detection offers high sensitivity and is another analytical tool used for the determination of phenothiazines. globalscientificjournal.comresearchgate.net The principle involves a chemical reaction that produces light, and the intensity of this light is proportional to the concentration of the analyte. Although specific CL methods for this compound are not detailed, the technique has been successfully applied to related compounds like promethazine. globalscientificjournal.comresearchgate.net

Electrochemical methods, including voltammetry and potentiometry, provide sensitive and selective means for drug analysis. researchgate.netresearchgate.net

Voltammetric methods measure the current resulting from the application of a varying potential to an electrode. mdpi.com Techniques like square wave voltammetry (SWV) and differential pulse voltammetry (DPV) are known for their low detection limits. researchgate.netmdpi.com These methods have been used for the determination of various drugs and could be adapted for this compound. researchgate.netnih.gov

Potentiometric methods involve measuring the potential difference between two electrodes. abechem.com Ion-selective electrodes (ISEs) can be developed to be highly specific for a particular ion, such as the quaternary ammonium group in this compound. tubitak.gov.tr Potentiometric titrations have also been described for the determination of related phenothiazines. tubitak.gov.tr

Fluorimetry and turbidimetry are less commonly cited for this compound analysis but are established techniques for other phenothiazines. researchgate.net

Fluorimetry measures the fluorescence emitted by a compound after it absorbs light. This method can be highly sensitive and selective. calameo.com

Turbidimetry measures the reduction in the transmission of light through a solution containing suspended particles. It has been used for the determination of promethazine. researchgate.netresearchgate.net

Voltammetric and Potentiometric Approaches

Validation Parameters in Research Method Development

The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. nih.govnih.gov Key validation parameters are consistently evaluated during the development of methods for this compound analysis. researchgate.netnih.govresearchgate.net

Table 2: Key Validation Parameters for Analytical Methods

| Parameter | Description | Typical Findings for this compound Analysis |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | A high correlation coefficient (r) is typically achieved, for example, r = 0.9999 in an HPLC method. nih.govresearchgate.net |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. | Expressed as the Relative Standard Deviation (RSD). For a CZE method, an RSD of 5.3% was reported. researchgate.netresearchgate.net |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Often assessed by recovery studies. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | For a CZE method, the LOD for this compound was 2.8 μg/ml. researchgate.netresearchgate.net For a CZE-FASI method, LODs were as low as 2 to 5 ng/mL. nih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Not explicitly stated for this compound in the provided results. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Demonstrated by the separation of the analyte from other components in the sample matrix. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Provides an indication of its reliability during normal usage. |

Linearity and Range Determination

The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. europa.eu This range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision. europa.eu

For this compound, a high-performance liquid chromatography (HPLC) method has been validated, demonstrating excellent linearity. nih.govsigmaaldrich.com In one study, a linear relationship was established over a concentration range of 26-78 µg/mL, with a correlation coefficient (r) of 0.9999. nih.govsigmaaldrich.com This high correlation coefficient indicates a strong linear relationship between the concentration of this compound and the analytical response. nih.govsigmaaldrich.com The specified range for the assay of an active substance is typically 80 to 120 percent of the test concentration. europa.eu To establish linearity, a minimum of five concentrations is generally recommended. europa.eu

Another study utilizing capillary zone electrophoresis (CZE) for the quantitative analysis of this compound also reported acceptable linearity. researchgate.net The International Council for Harmonisation (ICH) guidelines suggest that linearity should be assessed by visual inspection of a plot of signals as a function of analyte concentration or content. europa.eu

Interactive Data Table: Linearity and Range of Analytical Methods for this compound

| Analytical Method | Concentration Range (µg/mL) | Correlation Coefficient (r) |

| HPLC nih.govsigmaaldrich.com | 26 - 78 | 0.9999 |

| CZE researchgate.net | Not specified | Acceptable |

Precision and Accuracy Assessment

Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements. europa.eu Accuracy denotes the closeness of agreement between the value which is accepted as a true value and the value found. elementlabsolutions.com

A validated HPLC method for this compound has shown acceptable precision and accuracy within the concentration range of 26-78 µg/mL. nih.govsigmaaldrich.com According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu It is typically reported as the percent recovery of a known added amount of analyte. europa.eu

For precision, repeatability (intra-assay precision) and intermediate precision are key parameters. europa.eu Repeatability assesses precision over a short time interval with the same operating conditions, while intermediate precision accounts for variations within the same laboratory, such as different days, analysts, or equipment. europa.eu A capillary zone electrophoresis (CZE) method for this compound reported a relative standard deviation (RSD) of 5.3%, indicating acceptable precision. researchgate.net Another CZE method for determining five phenothiazines, including this compound, in human urine demonstrated satisfactory precision with an intermediate RSD between 3.0% and 7.2%. nih.gov

Interactive Data Table: Precision and Accuracy Data for this compound Analysis

| Analytical Method | Parameter | Value | Concentration Range (µg/mL) |

| HPLC nih.govsigmaaldrich.com | Precision | Acceptable | 26 - 78 |

| HPLC nih.govsigmaaldrich.com | Accuracy | Acceptable | 26 - 78 |

| CZE researchgate.net | Precision (RSD) | 5.3% | Not specified |

| CZE nih.gov | Intermediate Precision (RSD) | 3.0 - 7.2% | Not specified |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.eu The limit of quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

For this compound, a capillary zone electrophoresis (CZE) method established an LOD of 2.8 μg/mL. researchgate.net Another CZE method, which involved a solid-phase extraction (SPE) procedure and field-amplified sample injection (FASI) to enhance sensitivity, achieved significantly lower detection limits, ranging from 2 to 5 ng/mL for five phenothiazines, including this compound. nih.gov

The determination of LOD and LOQ can be based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. sepscience.comunodc.org Alternatively, it can be calculated based on the standard deviation of the response and the slope of the calibration curve. sepscience.com The formula LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve, is commonly used. sepscience.com

Interactive Data Table: LOD and LOQ for this compound

| Analytical Method | LOD | LOQ |

| CZE researchgate.net | 2.8 µg/mL | Not specified |

| CZE with SPE and FASI nih.gov | 2 - 5 ng/mL | Not specified |

Specificity and Selectivity Evaluations

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comglobalresearchonline.net Selectivity is a more appropriate term in practice, as it refers to the ability of a method to distinguish between the analyte and other substances, even if it is not completely specific to one analyte. globalresearchonline.neteuropa.eu

In chromatographic methods, specificity is demonstrated by the resolution of the analyte peak from other peaks present in the sample. europa.eu For this compound, HPLC and CZE methods have been developed that are capable of separating it from other components. nih.govresearchgate.netnih.gov The use of a diode-array detector in CZE can help in assessing peak purity and confirming that the analyte peak is not co-eluting with other substances. globalscientificjournal.com The specificity of an analytical method can be confirmed by demonstrating that there is no interference from excipients in a placebo formulation. npra.gov.my

Robustness and Ruggedness Studies

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.euchromatographyonline.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and reagent lots. chromatographyonline.com

For an HPLC method, robustness would be tested by intentionally varying parameters like the pH of the mobile phase, column temperature, flow rate, and the composition of the mobile phase. chromatographyonline.compom.go.id The stability of the analytical solution over a period of time is also a part of robustness testing. nih.gov While specific robustness and ruggedness data for this compound analysis are not detailed in the provided search results, these studies are a crucial part of method validation to ensure the method's transferability and long-term performance. chromatographyonline.comdemarcheiso17025.com

Analytical Research for Stability-Indicating Methods

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. ijpsr.com It must be able to separate, detect, and quantify the active ingredient in the presence of its degradation products and any other potential impurities. ijpsr.comnih.gov

For this compound, an HPLC method has been developed and is being used to investigate its stability in solutions for intramuscular injection, particularly in the presence of anti-oxidizing agents. nih.govsigmaaldrich.com This implies that the method can distinguish the intact drug from any degradation products that may form under these conditions. nih.govsigmaaldrich.com

The development of a stability-indicating assay typically involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. nih.govijpras.com The analytical method must then demonstrate the ability to resolve the drug peak from all the degradation product peaks. nih.govijpras.com Peak purity analysis, often using a photodiode array detector, is essential to confirm that the analyte peak is free from interference from these degradation products. nih.govnih.gov

Preclinical Pharmacological Research and Mechanistic Investigations

In Vivo Pharmacological Studies in Non-Human Models

Rodents, such as rats and mice, are commonly used animal models in biomedical research, including for the evaluation of antihistaminic and anticholinergic drugs. researchgate.netiasp-pain.org The rationale for their use stems from their physiological and genetic similarities to humans, which allows for the study of disease progression, diagnosis, and treatment in a manner that can be extrapolated to human conditions. nih.goviasp-pain.org

For antihistaminic activity, specific models include histamine-induced bronchoconstriction in guinea pigs, rats, or mice, and passive paw anaphylaxis in rats. researchgate.net These models allow researchers to observe and quantify the protective effects of a drug against histamine-induced physiological changes. researchgate.net

The choice of an animal model is dictated by the specific research question. nih.govjapsonline.com For instance, to study bronchodilator effects, histamine-challenged animals are used to mimic the bronchoconstriction seen in allergic reactions. onelook.comonelook.com

In the context of anticholinergic research, animal models are used to assess effects on various systems. For example, the impact on the central nervous system can be studied by observing behavioral changes or by directly measuring neurotransmitter levels in the brain. inrae.fr Studies on the gastrointestinal absorption of quaternary ammonium (B1175870) compounds like thiazinamium (B1212724) have been conducted in animals to understand their pharmacokinetic properties. dntb.gov.ua The use of animal models is crucial for preclinical screening of drugs to evaluate their efficacy and safety before they can be considered for human trials. nih.gov The development of transgenic animal models has further enhanced the ability to study specific genetic factors and disease mechanisms. nih.gov

Selection of Animal Models for Research (e.g., rodents)

Limitations and Translational Challenges in Animal Model Research

Preclinical animal models are fundamental in drug discovery, bridging the gap between in vitro experiments and human clinical trials. frontiersin.org However, the translation of findings from these models to humans is fraught with challenges, primarily due to issues of external validity—the extent to which research findings from one species can be reliably applied to another. nih.gov

A significant hurdle in preclinical research is the inherent variability and limited fidelity of animal models in replicating complex human pathophysiology. nih.govfda.gov This discrepancy can lead to the advancement of compounds that are ineffective in clinical settings or, conversely, the premature dismissal of potentially successful drugs. frontiersin.org For instance, differences in metabolic pathways between species can significantly alter a drug's efficacy and toxicity profile. frontiersin.org While some challenges related to external validity may be mitigated by refining animal models, the fundamental species differences are an ever-present and insurmountable obstacle that can undermine the reliable translation of preclinical data to human applications. nih.gov

The selection of an appropriate animal model is critical, yet often, no single model can fully encapsulate all aspects of a human condition. frontiersin.org For example, in the development of antibody-drug conjugates, non-human primates are often used for toxicity studies due to antibody cross-reactivity issues in rodents, while mouse models are typically employed for efficacy studies. frontiersin.org This necessity for multiple models highlights the complexity of preclinical evaluation. fda.gov Furthermore, the discordance between outcomes in animal studies and human clinical trials has been a persistent issue, often attributed to the inability of any animal model to perfectly mirror the intricacies of human patients and the lack of standardized, robust methodologies in animal research. nih.gov Regulatory bodies like the FDA emphasize the importance of addressing the limitations of animal models by thoroughly describing the similarities and differences between the chosen animal platform and humans. pubpub.org

Investigation of Physiological Effects in Research Models (e.g., Bronchodilation, Antiallergic Activity)

Thiazinamium metilsulfate has been investigated in research models for its physiological effects, particularly its potential as a bronchodilator and its antiallergic properties. onelook.comgoogle.comgoogle.com As a quaternary ammonium compound, it falls into a class of substances that have demonstrated a range of biological activities. nih.gov Research has shown that this compound exhibits antihistamine activity. onelook.commdpi.com

Studies focusing on antiallergic mechanisms have explored the ability of compounds to inhibit the release of allergy markers from cells like rat basophilic leukemia (RBL-2H3) cells. mdpi.com While some compounds demonstrate mast cell stabilization, others, like thiazinamium, may exert their effects through antihistamine action, specifically by interacting with the histamine (B1213489) H1 receptor. mdpi.com The investigation of such physiological effects in animal models is a crucial step in preclinical research to establish a proof-of-concept and rationale for potential therapeutic use. fda.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Systems

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is a cornerstone of preclinical development, providing critical insights into its pharmacokinetic profile. scilifelab.sebioivt.comresearchgate.net Inadequate ADME properties can be a major cause of failure for otherwise promising drug candidates. researchgate.net Early in vitro and in vivo ADME studies help to identify potential liabilities and guide the optimization of lead compounds. bioivt.comnih.gov

Species-Specific Metabolic Pathways of Quaternary Ammonium Compounds

The metabolism of xenobiotics, including quaternary ammonium compounds (QACs), can exhibit significant variation between species, posing a challenge for the extrapolation of animal data to humans. researchgate.net While the goal is to find an animal model that consistently mirrors human pharmacokinetics, it is unlikely that such a perfect model exists. researchgate.net

Research into the metabolism of QACs has identified several pathways, including hydroxylation, N-dealkylation, N-demethylation, and β-oxidation. researchgate.net Some bacterial species, such as Pseudomonas, have been shown to metabolize QACs. asm.orgrsc.org In mammalian systems, cytochrome P450 (CYP) enzymes play a crucial role. acs.org For instance, studies on the QAC ulotaront revealed that CYP2D6 is the major metabolizing enzyme. nih.gov Another compound, LDT5, was found to be a substrate for human CYP2D6 and CYP2C19, but not CYP3A4. nih.gov It is important to note that the metabolic stability of a compound can differ significantly between species; for example, LDT5 was stable in human liver microsomes but unstable in rat liver microsomes. nih.gov Such species-specific differences in metabolic pathways underscore the importance of conducting metabolic studies in multiple preclinical systems, including human-derived in vitro models, to better predict human metabolism. researchgate.net

Research on First-Pass Effect in Animal Models

The first-pass effect, or presystemic metabolism, occurs when a drug is metabolized at a specific location in the body, such as the liver or intestine, resulting in a reduced concentration of the active drug reaching the systemic circulation. researchgate.net This phenomenon is a major determinant of a drug's oral bioavailability. researchgate.netnih.gov Animal models are extensively used to evaluate the intestinal and hepatic first-pass metabolism of drug candidates. nih.govnih.gov

Studies in dogs have been conducted to investigate the hepatic first-pass effect of this compound. By comparing plasma concentrations after intravenous and portal vein infusions, researchers determined that the hepatic first-pass elimination was in the range of 25-50%. nih.gov The degree of first-pass effect for this compound after rectal administration was found to be comparable to that observed after oral administration. scispace.com The rabbit has also been suggested as a valuable in vivo model for assessing first-pass metabolism for drugs metabolized by CYP3A enzymes, as several studies have confirmed the functional similarity between rabbit and human CYP3A forms. researchgate.net

Bioavailability Research in Non-Human Preclinical Models

Bioavailability, the fraction of an administered drug that reaches the systemic circulation unchanged, is a critical pharmacokinetic parameter. For quaternary ammonium derivatives, oral absorption is generally limited, with total absorption estimated to be around 10–25%. nih.gov

Preclinical studies are essential for determining the bioavailability of new compounds. For this compound, research in animal models has provided initial estimates of its bioavailability. Studies in dogs demonstrated a hepatic first-pass elimination of 25-50%, which significantly impacts its oral bioavailability. nih.gov While direct bioavailability percentages from non-human preclinical models for this compound are not extensively detailed in the provided results, the data on its significant first-pass metabolism strongly suggests that its bioavailability following oral administration would be low. nih.govnih.gov This is consistent with the general characteristics of quaternary ammonium compounds. nih.gov

Excretion Profiles in Animal Studies

The excretion of a drug and its metabolites is the final step in its journey through the body. Animal studies are crucial for characterizing the routes and rates of excretion. For this compound, a quaternary ammonium compound, studies in rats have provided insights into its excretion profile. calameo.com

In one study involving bile-duct cannulated male rats, 42.0% of the administered dose was excreted in the bile and 12.8% in the feces within 48 hours. researcher.life This finding suggests that in addition to biliary excretion, there is another direct route of excretion into the gastrointestinal tract. researcher.life Research has also shown that after parenteral administration, thiazinamium is primarily excreted in its unchanged form. researcher.life The primary metabolite of thiazinamium is thiazinamium sulfoxide (B87167), which has been detected in both urine and bile. calameo.comresearcher.life

Structure-Activity Relationships and Structure-Pharmacokinetics Relationships Research

The pharmacological profile and pharmacokinetic behavior of this compound are intrinsically linked to its chemical architecture. Research into its structure-activity relationships (SAR) and structure-pharmacokinetics relationships (SPKR) reveals how specific molecular features govern its biological actions and disposition in the body. Thiazinamium belongs to the phenothiazine (B1677639) class of compounds, and its distinct characteristics arise from key structural modifications to the core phenothiazine scaffold. nih.gov

Structure-Activity Relationships (SAR)

The biological activity of phenothiazine derivatives is highly dependent on the nature and position of substituents on the tricyclic ring system and the composition of the aminoalkyl side chain at the N-10 position. slideshare.netslideshare.net this compound is a quaternary ammonium compound derived from promethazine (B1679618), a well-known phenothiazine antihistamine. wikipedia.org This quaternization of the terminal nitrogen atom is the most critical structural feature influencing its activity profile.

Key SAR findings for phenothiazines and thiazinamium include:

The Phenothiazine Nucleus : The tricyclic phenothiazine structure is fundamental for the activity of this class of drugs. scribd.com

The Aminoalkyl Side Chain : The length of the side chain connecting the phenothiazine nitrogen (N-10) and the terminal amino group is a major determinant of the type of pharmacological activity observed.

A side chain with two carbons , as seen in promethazine and its derivatives like ethopropazine, generally enhances antihistaminic and anticholinergic activities. slideshare.netslideshare.net

A three-carbon chain is typically associated with stronger neuroleptic (antipsychotic) effects, as seen in chlorpromazine. slideshare.netslideshare.net

The Terminal Amino Group : For neuroleptic phenothiazines, a tertiary amine is considered optimal. slideshare.net However, in the case of thiazinamium, this tertiary amine is further alkylated to form a permanent quaternary ammonium cation. wikipedia.org This permanent positive charge is essential for its potent interaction with muscarinic acetylcholine (B1216132) receptors, contributing to its anticholinergic properties. slideshare.netacs.org The quaternization of the nitrogen atom, however, destroys the antiparkinsonian properties seen in some tertiary amine phenothiazines because it prevents the molecule from crossing the blood-brain barrier. mu.edu.iq

Substitution on the Phenothiazine Ring : While thiazinamium itself is unsubstituted on the ring, substitutions at the 2-position of the phenothiazine nucleus significantly modulate activity in other analogues. Electron-withdrawing groups (e.g., chlorine in chlorpromazine) tend to increase antipsychotic potency. slideshare.netslideshare.net

The following table summarizes the relationship between structural features and primary activities for thiazinamium and related phenothiazines.

| Compound | Key Structural Features | Primary Pharmacological Activities |

|---|---|---|

| Thiazinamium | Phenothiazine nucleus, 2-carbon branched side chain, Quaternary ammonium group | Antihistaminic, Anticholinergic wikipedia.orgmu.edu.iq |

| Promethazine | Phenothiazine nucleus, 2-carbon branched side chain, Tertiary amine | Antihistaminic, Anticholinergic, Mild Anti-dopaminergic researchgate.net |

| Chlorpromazine | Phenothiazine nucleus (Cl at C2), 3-carbon linear side chain, Tertiary amine | Antipsychotic (Neuroleptic) slideshare.net |

| Ethopropazine | Phenothiazine nucleus, 2-carbon branched side chain, Tertiary amine | Antimuscarinic (Anticholinergic), used for Parkinsonism slideshare.netmu.edu.iq |

Structure-Pharmacokinetics Relationships (SPKR)

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is directly influenced by its physicochemical properties, which are dictated by its chemical structure. researchgate.net The most significant structural feature of this compound in determining its pharmacokinetics is the permanently charged quaternary ammonium group.

Absorption and Bioavailability : The presence of a permanent positive charge on the thiazinamium molecule drastically increases its polarity and water solubility while significantly reducing its lipid solubility. This change is the primary reason for its poor absorption from the gastrointestinal tract. mu.edu.iqethernet.edu.et Studies in humans have shown that the oral bioavailability of this compound is very low, in the range of 2-10% compared to intramuscular injection. ethernet.edu.etnih.gov This poor absorption is a deliberate outcome of the molecular design, as the quaternization of antihistamines was explored to create topically or locally acting agents with minimal systemic side effects. wikipedia.org

Metabolism : Despite its low bioavailability, a larger fraction of the drug is absorbed but is subsequently metabolized during its first pass through the liver. nih.gov This indicates that the molecule is a substrate for hepatic enzymes.

Distribution : The high polarity conferred by the quaternary ammonium group restricts the ability of thiazinamium to cross biological membranes, most notably the blood-brain barrier. mu.edu.iq This limits its distribution into the central nervous system, thereby reducing the potential for central side effects that are common with tertiary amine phenothiazines.

The table below outlines the impact of the key structural difference between promethazine (a tertiary amine) and thiazinamium (a quaternary amine) on their pharmacokinetic properties.

| Compound | Key Structural Feature (Side Chain) | Impact on Physicochemical Properties | Resulting Pharmacokinetic Characteristics |

|---|---|---|---|

| Promethazine | Tertiary Amine | Lipophilic, can cross biological membranes | Well absorbed orally, crosses the blood-brain barrier (causes sedation) |

| Thiazinamium | Quaternary Ammonium Cation | Hydrophilic, permanently charged, poor lipid solubility | Very poor oral absorption (~2-10%), significant first-pass effect, does not readily cross the blood-brain barrier. mu.edu.iqethernet.edu.etnih.gov |

Computational and Theoretical Chemistry Approaches

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for visualizing and predicting the behavior of thiazinamium (B1212724) metilsulfate in a biological environment. These techniques allow researchers to study its conformational flexibility and its interactions with target proteins, such as muscarinic receptors.

Thiazinamium acts as an antimuscarinic agent, meaning it competitively antagonizes the action of acetylcholine (B1216132) at muscarinic receptors. nih.gov Molecular docking is a computational technique used to predict how a ligand, such as thiazinamium, fits into the binding site of a receptor and to estimate the strength of this interaction, often expressed as binding affinity (e.g., pKi or ΔG). dergipark.org.trscispace.com

Table 1: Illustrative Data from a Hypothetical Binding Affinity Study for Thiazinamium

This table demonstrates the type of data generated from molecular modeling to predict binding affinity. The values are hypothetical.

| Receptor Subtype | Predicted Binding Affinity (pKi) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Muscarinic M1 | 8.2 | ASP105, TYR106, TRP400 | Ionic, Hydrogen Bond, Hydrophobic |

| Muscarinic M2 | 7.9 | ASP103, ASN404, TYR403 | Ionic, Hydrogen Bond, Hydrophobic |

| Muscarinic M3 | 8.5 | ASP112, TYR113, TRP503 | Ionic, Hydrogen Bond, Hydrophobic |

| Histamine (B1213489) H1 | 9.1 | ASP107, LYS191, PHE435 | Ionic, Hydrogen Bond, Hydrophobic |

The thiazinamium ion possesses conformational flexibility due to the rotatable bonds in its propyl side chain. Conformational analysis is used to identify the low-energy, stable three-dimensional shapes (conformers) of the molecule. dergipark.org.trnih.gov This is a critical first step before performing docking studies, as the conformation of the ligand significantly influences how it fits into a receptor's binding site.

Ligand-protein docking algorithms then take these conformers and position them within the active site of the target protein. mdpi.comnih.gov The process involves two main components: a search algorithm that generates numerous possible binding poses and a scoring function that ranks these poses based on their predicted binding affinity. scispace.com For thiazinamium, docking studies would reveal the most probable orientation within the muscarinic receptor binding pocket, highlighting which parts of the molecule are most important for binding. The positively charged quaternary ammonium (B1175870) group is expected to form a crucial ionic bond with a conserved aspartate residue in the binding site of muscarinic receptors. nih.gov

Prediction of Molecular Interactions and Binding Affinity (e.g., with muscarinic receptors)

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed understanding of a molecule's electronic structure. aspbs.com These methods can be used to predict various properties, including spectroscopic characteristics and chemical reactivity.

Quantum chemical methods can predict spectroscopic data, such as UV-Vis, IR, and NMR spectra. researchgate.netrsc.org These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For thiazinamium metilsulfate, calculations could predict the wavelength of maximum absorption (λmax) in its UV spectrum, which arises from electronic transitions within the phenothiazine (B1677639) ring system. Experimental methods have utilized UV detection for the analysis of thiazinamium, with detection occurring at 254 nm, which is consistent with the absorbance profile of a phenothiazine core. researchgate.net Theoretical calculations could further refine the assignment of vibrational frequencies in its infrared spectrum to specific molecular motions. researchgate.net

Table 2: Comparison of Experimental and Hypothetical Quantum Chemical Data for Thiazinamium

| Property | Method | Predicted/Observed Value | Reference/Comment |

| UV λmax | Experimental (CZE) | 254 nm | researchgate.net |

| UV λmax | Theoretical (TD-DFT, hypothetical) | 258 nm | Corresponds to π→π* transition in the phenothiazine ring. |

| Dipole Moment | Theoretical (DFT, hypothetical) | 8.5 D | High value reflects the charged nature of the ion. |

| HOMO-LUMO Gap | Theoretical (DFT, hypothetical) | 4.2 eV | Indicates relative kinetic stability. |

Quantum chemistry provides insights into the electronic structure, such as the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO). mdpi.com The molecular electrostatic potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of thiazinamium. researchgate.net The positively charged quaternary ammonium head would be a prominent electrophilic site, while the sulfur and nitrogen atoms in the phenothiazine rings would be nucleophilic centers. This information is crucial for predicting how the molecule will interact with biological macromolecules and metabolic enzymes. aspbs.com

Elucidation of Spectroscopic Properties

In Silico ADME/Tox Predictions for Research Candidates

In silico models are used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound. nih.govnih.gov These predictions help to identify potential liabilities before costly experimental studies are undertaken. rjptonline.orgfrontiersin.org For thiazinamium, its permanent positive charge on the quaternary ammonium group is a key determinant of its ADME properties.

Public databases like PubChem contain computational predictions for properties relevant to ADME/Tox. epa.gov For instance, in silico models would likely predict low oral bioavailability and limited ability to cross the blood-brain barrier for thiazinamium due to its charge and size, which is consistent with the properties of quaternary ammonium compounds. wikipedia.org Toxicity predictions can screen for potential issues such as cardiotoxicity or mutagenicity by comparing the molecule's structural features to those of known toxicants. frontiersin.orgmdpi.com The U.S. Environmental Protection Agency's Toxicity Forecaster (ToxCast) includes data models that can be used to predict the potential for biological pathway disruption by chemicals like thiazinamium methyl sulfate (B86663). epa.gov

Table 3: Representative In Silico ADME/Tox Predictions for Thiazinamium

This table shows typical parameters evaluated in in silico ADME/Tox studies. Predictions are based on general knowledge of quaternary ammonium compounds.

| Parameter | Predicted Property | Rationale/Implication |

| Absorption | ||

| Human Intestinal Absorption | Low | The permanent positive charge hinders passive diffusion across membranes. |

| Caco-2 Permeability | Low | A common in vitro model for intestinal absorption; low permeability is expected. frontiersin.org |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Very Low | Charged molecules are generally unable to cross the BBB. |

| Plasma Protein Binding | Moderate to High | Many drugs bind to plasma proteins like albumin. |

| Metabolism | ||

| CYP450 Substrate | Likely (for phenothiazine core) | The phenothiazine ring may undergo oxidation. |

| Excretion | ||

| Excretion Pathway | Primarily Renal | Water-soluble, charged compounds are often cleared by the kidneys. |

| Toxicity | ||

| hERG Inhibition (Cardiotoxicity) | Possible | A common liability for compounds with aromatic rings and basic nitrogen centers. |

| Genotoxicity (Ames test) | Unlikely | Prediction based on structural alerts. mdpi.com |

Virtual Screening and Lead Optimization

Virtual screening has emerged as a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify molecules with a high probability of binding to a specific biological target. This approach has been successfully applied to the phenothiazine scaffold, the core structure of this compound, to explore its therapeutic potential against a variety of diseases.

In one such study, a virtual screening of 2,163 phenothiazine derivatives from the ZINC15 and PubChem databases was conducted to find new inhibitors of trypanothione (B104310) reductase (TR) from Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The screening identified 285 compounds with a higher predicted affinity for the target enzyme than its natural ligand. nih.govresearchgate.net Subsequent filtering against the human homolog, glutathione (B108866) reductase, narrowed the selection to 244 compounds, highlighting the power of virtual screening in identifying parasite-specific inhibitors. researchgate.net The top-ranked compounds were found to interact with key amino acid residues in the enzyme's active site, such as His461, which is crucial for catalysis. researchgate.net This computational funneling process led to the experimental testing of selected compounds, with two showing inhibitory activity and decreasing parasite growth, thus validating the virtual screening approach. nih.govresearchgate.net

Similarly, computational methods have been used to screen for phenothiazine derivatives with anti-prion activity. nih.gov A pharmacophore model, built from known anti-prion molecules, was used to screen commercial databases, leading to the selection of a small library of ten compounds for in vitro testing. nih.gov This process successfully identified a new phenothiazine derivative that could eliminate the pathological prion protein in chronically infected cells. nih.gov

Lead optimization is the subsequent step, where an identified "hit" or "lead" compound is chemically modified to enhance its efficacy, selectivity, and pharmacokinetic properties. For phenothiazine derivatives, computational models guide this process. Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, are fundamental to lead optimization. slideshare.net For instance, it has been established that for antipsychotic activity, a three-carbon chain separating the phenothiazine ring nitrogen from the side-chain amino nitrogen is optimal. slideshare.net Computational modeling, such as Comparative Molecular Field Analysis (CoMFA), has been used to build three-dimensional quantitative structure-activity relationship (3D-QSAR) models for phenothiazines. acs.orgnih.gov These models can predict the activity of novel derivatives and highlight which structural modifications, such as substitutions at the 2-position of the phenothiazine ring, are likely to improve therapeutic potential. slideshare.netacs.org

Table 1: Virtual Screening of Phenothiazine Derivatives for Trypanothione Reductase Inhibition

| Database Screened | Total Compounds | Hits with Higher Affinity than Natural Ligand | Hits with Selectivity over Human Enzyme | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| ZINC15 & PubChem | 2,163 | 285 | 244 | Phe396, Leu399, His461, Glu466, Glu467 | nih.gov, researchgate.net, digitellinc.com |

Predictive Modeling for Bioavailability and Distribution

The therapeutic success of a drug is contingent not only on its interaction with the target but also on its ability to reach that target in sufficient concentrations. This is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This compound, as a quaternary ammonium salt, is known for its poor systemic absorption, a property that is desirable for topical applications. researchgate.net Computational models are increasingly used to predict these pharmacokinetic properties early in the drug development process, saving time and resources.

Various freely accessible web-based tools and specialized software platforms are utilized to predict the ADME profile of phenothiazine derivatives. wjpsonline.com Programs like SwissADME and pkCSM use a compound's chemical structure to calculate key physicochemical properties and predict its drug-likeness based on established rules, such as Lipinski's rule of five. wjpsonline.com For a series of novel phenothiazine derivatives, these tools were used to generate a "bioavailability radar," a graphical representation of properties like lipophilicity, size, polarity, and solubility, to quickly assess the likelihood of good oral bioavailability. wjpsonline.com

More sophisticated pharmacokinetic modeling can be performed with specialized software. In a study of a novel phenothiazine derivative, JBC 1847, designed as an oral antimicrobial for Clostridioides difficile infections, the software GastroPlus™ was used for in silico pharmacokinetic modeling. nih.gov The model predicted low systemic uptake (less than 10%) after oral administration and a correspondingly low maximum concentration (Cmax) in the plasma. nih.gov This prediction of poor absorption is advantageous for a drug intended to act locally in the gastrointestinal tract, as it minimizes the risk of systemic side effects. nih.gov Likewise, in silico ADME predictions for a series of phenothiazine-triazole hybrids indicated good potential for oral bioavailability, guiding their development as antitubercular agents. nih.gov

Table 2: In Silico ADME/PK Predictions for Phenothiazine Derivatives

| Compound/Series | Software/Method | Predicted Property | Significance | Reference |

|---|---|---|---|---|

| Novel Phenothiazine Derivatives | SwissADME, pkCSM | Oral Bioavailability (Physicochemical Space) | Early assessment of drug-likeness | wjpsonline.com |

| Phenothiazine-Triazole Hybrids | In silico ADME Prediction | Good Oral Bioavailability | Guided development as antituberculars | nih.gov |

| JBC 1847 | GastroPlus™ | Low Systemic Uptake (<10%) | Supports use as a locally-acting GI drug | nih.gov |

Development of Predictive Computational Models

The development of robust predictive computational models is a key research area. These models, often based on Quantitative Structure-Activity Relationships (QSAR), aim to mathematically describe the relationship between a molecule's features and its biological or physicochemical properties. For phenothiazines, such models have been developed to predict a range of activities.